molecular formula C9H18N2O B158198 1,3-Bis(2-methylaziridin-1-yl)propan-2-ol CAS No. 1690-48-8

1,3-Bis(2-methylaziridin-1-yl)propan-2-ol

Cat. No. B158198
CAS RN: 1690-48-8
M. Wt: 170.25 g/mol
InChI Key: SRJAHAZGKBBXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(2-methylaziridin-1-yl)propan-2-ol, commonly known as BMAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. BMAP belongs to a class of compounds known as aziridines, which are organic molecules containing a three-membered ring consisting of two carbon atoms and one nitrogen atom.

Mechanism Of Action

BMAP works by alkylating DNA, which leads to the formation of interstrand crosslinks. These crosslinks prevent DNA from replicating and cause the cell to undergo apoptosis. BMAP has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.

Biochemical And Physiological Effects

BMAP has been shown to have a wide range of biochemical and physiological effects. It has been shown to cause DNA damage, inhibit cell division, and induce apoptosis in cancer cells. BMAP has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.

Advantages And Limitations For Lab Experiments

One of the main advantages of using BMAP in lab experiments is its cytotoxicity against cancer cells. This makes it a promising candidate for cancer therapy. However, BMAP has also been shown to exhibit cytotoxic effects against normal cells, which could limit its use in clinical settings. Another limitation of using BMAP is its instability in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on BMAP. One area of interest is to develop more stable analogs of BMAP that exhibit similar cytotoxic effects against cancer cells but have fewer side effects. Another area of interest is to study the mechanism of action of BMAP in more detail, with the aim of identifying new targets for cancer therapy. Finally, BMAP could be used in combination with other chemotherapeutic agents to enhance their efficacy and reduce side effects.

Synthesis Methods

BMAP can be synthesized in several ways, but the most common method involves the reaction of 2-methylaziridine with epichlorohydrin in the presence of a base catalyst such as potassium hydroxide. The resulting product is then treated with hydrochloric acid to obtain BMAP as a white crystalline solid.

Scientific Research Applications

BMAP has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including breast, lung, and prostate cancer. BMAP works by inducing DNA damage and inhibiting cell division, leading to apoptosis or programmed cell death.

properties

CAS RN

1690-48-8

Product Name

1,3-Bis(2-methylaziridin-1-yl)propan-2-ol

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1,3-bis(2-methylaziridin-1-yl)propan-2-ol

InChI

InChI=1S/C9H18N2O/c1-7-3-10(7)5-9(12)6-11-4-8(11)2/h7-9,12H,3-6H2,1-2H3

InChI Key

SRJAHAZGKBBXMG-UHFFFAOYSA-N

SMILES

CC1CN1CC(CN2CC2C)O

Canonical SMILES

CC1CN1CC(CN2CC2C)O

Other CAS RN

1690-48-8

synonyms

1,3-bis(2-methylaziridin-1-yl)propan-2-ol

Origin of Product

United States

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